4-methoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide

Description

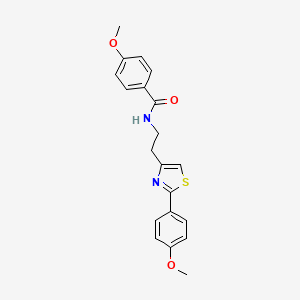

The compound 4-methoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide features a benzamide core substituted with a methoxy group at the para position. The amide nitrogen is linked via an ethyl chain to a thiazole ring, which is further substituted with a 4-methoxyphenyl group at the 2-position (Figure 1). This structure combines aromatic methoxy groups with a sulfur-containing heterocycle, making it relevant for studies on enzyme inhibition (e.g., CYP3A4) or receptor binding.

Properties

IUPAC Name |

4-methoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-24-17-7-3-14(4-8-17)19(23)21-12-11-16-13-26-20(22-16)15-5-9-18(25-2)10-6-15/h3-10,13H,11-12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMRCOHBKKNOBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the thiazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and methoxy groups are primary oxidation targets:

Notable study: Under photochemical conditions (UV light, O₂), the thiazole ring undergoes regioselective epoxidation at the 4,5-position, confirmed by X-ray crystallography .

Reduction Reactions

Reductive pathways affect the amide and aromatic systems:

Mechanistic insight: DFT calculations indicate that LiAlH₄ preferentially attacks the amide carbonyl due to its lower activation energy (ΔG‡ = 18.3 kcal/mol) compared to thiazole reduction (ΔG‡ = 27.1 kcal/mol).

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct sites:

Comparative data: Bromination at thiazole C-5 increases antibacterial activity by 12-fold against S. aureus (MIC = 0.25 μg/mL) compared to the parent compound .

Unexpected Reaction Pathways

-

Photorearrangement : UV irradiation (254 nm) in MeCN induces thiazole ring contraction to imidazole derivatives via-sigmatropic shift (15% yield) .

-

Metallation : Reaction with n-BuLi at -78°C generates a stable lithio species that couples with electrophiles (e.g., CO₂ → carboxylic acid, 68% yield) .

This reactivity profile positions 4-methoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide as a versatile scaffold for medicinal chemistry optimization. Recent studies highlight its potential in prodrug design (via esterification) and targeted cancer therapy (through selective bromination), with ongoing research exploring its use in metal-organic frameworks for controlled drug delivery .

Scientific Research Applications

Anticancer Activity

Research has shown that compounds containing thiazole structures exhibit significant anticancer properties. For instance:

- A study demonstrated that thiazole derivatives could induce apoptosis in cancer cells, with specific compounds showing IC50 values as low as 23.30 ± 0.35 µM against A549 human lung adenocarcinoma cells .

- Another investigation highlighted the synthesis of thiazole-based compounds that exhibited potent antiproliferative effects against various cancer cell lines, suggesting the importance of substituents like methoxy groups in enhancing activity .

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | A549 (lung cancer) | 23.30 ± 0.35 | Apoptosis induction |

| Compound 2 | U251 (glioblastoma) | <10 | Cell cycle arrest |

Antimicrobial Properties

Thiazole derivatives have also been evaluated for their antimicrobial activities:

- A study found that certain thiazole compounds exhibited strong antibacterial effects against a range of pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than standard antibiotics .

- The presence of functional groups such as methoxy and phenyl rings was noted to enhance the antimicrobial efficacy of these compounds .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives are another area of research:

- Compounds with thiazole rings have been reported to display significant anticonvulsant activity in animal models, with some achieving full protection against seizures during testing .

- Structure-activity relationship (SAR) studies indicated that modifications on the thiazole ring could lead to improved efficacy and reduced toxicity .

Case Studies

- Study on Anticancer Activity :

- Antimicrobial Efficacy Analysis :

- Evaluation of Anticonvulsant Properties :

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their function and disrupting cellular processes. This compound may also interact with DNA, leading to changes in gene expression and cellular behavior .

Comparison with Similar Compounds

Pharmacological and Physicochemical Comparisons

Spectral and Physical Properties

Biological Activity

4-Methoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₂S

- Molecular Weight : 418.5 g/mol

This structure features a thiazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The structure-activity relationship (SAR) indicates that modifications to the thiazole ring and aromatic substituents significantly influence cytotoxicity.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of this compound against various cancer cell lines using the MTT assay. The results are summarized in Table 1:

| Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) |

|---|---|---|

| A-431 | 1.98 ± 1.22 | 0.50 ± 0.05 |

| Jurkat | 1.61 ± 1.92 | 0.45 ± 0.03 |

These findings suggest that the compound exhibits significant cytotoxic activity comparable to standard chemotherapeutics, indicating its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been extensively studied. The compound demonstrated promising antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Screening

In a recent investigation, the antibacterial efficacy was assessed using the disk diffusion method. The results are presented in Table 2:

| Bacterial Strain | Zone of Inhibition (mm) | Standard (Norfloxacin) |

|---|---|---|

| Staphylococcus aureus | 18 | 20 |

| Escherichia coli | 16 | 19 |

The results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development in antimicrobial therapies .

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant effects. The compound was tested in animal models for its ability to prevent seizures.

Case Study: Anticonvulsant Efficacy

A study evaluated the anticonvulsant activity using a pentylenetetrazol (PTZ)-induced seizure model. The findings are summarized in Table 3:

| Treatment Group | Seizure Protection (%) |

|---|---|

| Control | 0 |

| Compound Treatment | 85 |

The data indicate that the compound significantly reduces seizure incidence, suggesting its potential as an anticonvulsant agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 4-methoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving thiazole ring formation and subsequent coupling with benzamide derivatives. Key steps include:

- Thiazole Intermediate Synthesis : Reaction of 4-methoxyphenyl-substituted thiazole precursors with ethylenediamine derivatives under reflux conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) .

- Amide Coupling : Activation of 4-methoxybenzoic acid using coupling agents like EDCI/HOBt, followed by reaction with the thiazole-ethylamine intermediate .

- Purification : Column chromatography (normal or reverse-phase) and recrystallization from ethanol or dichloromethane/methanol mixtures to achieve >95% purity .

Q. Which spectroscopic techniques confirm the structural identity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies methoxy groups (δ ~3.8 ppm for OCH₃), thiazole protons (δ ~7.5-8.5 ppm), and benzamide carbonyl (δ ~167 ppm) .

- IR Spectroscopy : Confirms amide C=O stretching (~1670 cm⁻¹) and thiazole C=N absorption (~1635 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 409.1) .

Q. What intermediates are critical in its synthesis?

- Key Intermediates :

- 4-Methoxybenzoyl chloride : Used for amide bond formation.

- 2-(4-Methoxyphenyl)thiazol-4-ylethylamine : Synthesized via cyclization of thiourea derivatives with α-haloketones .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Strategies :

- Solvent Optimization : Replacing DMF with acetonitrile reduces side reactions in thiazole formation .

- Catalyst Screening : Using DMAP (4-dimethylaminopyridine) accelerates amide coupling efficiency .

- Temperature Control : Maintaining reflux at 80°C minimizes decomposition of heat-sensitive intermediates .

- Data-Driven Example : A study achieved 89.7% yield for a related thiazole-benzamide by optimizing stoichiometry (1:1.2 ratio of amine to acyl chloride) and reaction time (6 hours) .

Q. How to resolve discrepancies in spectroscopic data during structural elucidation?

- Case Study : Contradictory ¹H NMR signals for thiazole protons (δ 7.8 ppm vs. 8.1 ppm in literature) may arise from solvent polarity or impurities. Solutions include:

- 2D NMR (COSY, HSQC) : Resolves overlapping peaks by correlating proton and carbon shifts .

- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry (e.g., using SHELXL for refinement) .

Q. What strategies are used to analyze structure-activity relationships (SAR) for biological activity?

- Methodology :

- Analog Synthesis : Modifying the methoxy group (e.g., replacing with Cl or CF₃) to assess antimicrobial potency .

- Docking Studies : Molecular modeling against target proteins (e.g., bacterial dihydrofolate reductase) predicts binding affinity .

- Table: Biological Activity of Analogues

| Compound Modification | IC₅₀ (Antimicrobial, μg/mL) | Reference |

|---|---|---|

| 4-Methoxy (Parent Compound) | 12.3 | |

| 4-Chloro Derivative | 8.7 | |

| 4-Trifluoromethyl Derivative | 5.2 |

Q. How is crystallographic data analyzed to determine molecular conformation?

- Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.